cis-3-Methyl-cyclopentylamine

描述

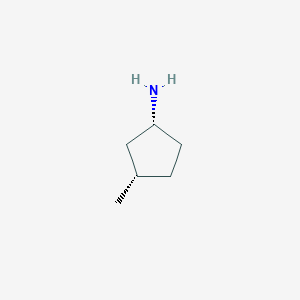

cis-3-Methyl-cyclopentylamine: is an organic compound with the molecular formula C6H13N. It is a cycloalkylamine, specifically a cyclopentylamine derivative, where a methyl group is attached to the third carbon in the cyclopentane ring in the cis configuration.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-cyclopentylamine typically involves the following steps:

Grignard Reaction: The preparation starts with the formation of a Grignard reagent from 3-bromocyclopentene and magnesium in anhydrous ether. This intermediate is then reacted with methyl iodide to introduce the methyl group at the third position of the cyclopentane ring.

Reduction: The resulting 3-methylcyclopentanone is reduced using lithium aluminum hydride (LiAlH4) to yield cis-3-Methyl-cyclopentanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Grignard reaction and reduction steps, and high-pressure reactors for the amination process to ensure high yield and purity .

化学反应分析

Types of Reactions:

Oxidation: cis-3-Methyl-cyclopentylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine (Et3N).

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

cis-3-Methyl-cyclopentylamine serves as an essential intermediate in the synthesis of various organic compounds. Its cyclic structure allows for the formation of complex cyclic systems when combined with other reagents. This capability is particularly useful in developing pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Grignard Reaction : Begins with the formation of a Grignard reagent from 3-bromocyclopentene and magnesium.

- Methylation : The Grignard reagent is reacted with methyl iodide to introduce a methyl group.

- Reduction : The resulting ketone is reduced to the corresponding alcohol using lithium aluminum hydride.

- Amination : Finally, the alcohol undergoes amination to yield this compound .

Biological Research

Precursor for Bioactive Molecules

In biological research, this compound is utilized as a precursor for synthesizing biologically active compounds, including enzyme inhibitors and receptor agonists. Its structural features enable it to interact with various biological targets.

Therapeutic Applications

Research indicates potential therapeutic uses for this compound, particularly in:

- Neurological Disorders : The compound is being investigated for its effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.

- Metabolic Diseases : Studies suggest that it may play a role in modulating metabolic pathways, making it a candidate for treating obesity and diabetes .

Pharmaceutical Development

Drug Discovery

this compound has been explored in drug discovery efforts targeting norepinephrine transporters (NET). A study highlighted its potential as a moderate to highly potent NET inhibitor, emphasizing its importance in developing treatments for mood disorders .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industry, this compound is employed in synthesizing agrochemicals and specialty chemicals. Its ability to form complex structures makes it suitable for creating products with specific functionalities required in agricultural applications .

Case Studies

Several case studies have demonstrated the efficacy and potential applications of this compound:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Neurotransmitter Modulation | Investigate effects on NET | Demonstrated moderate inhibition potency | 2024 |

| Synthesis of Bioactive Compounds | Develop enzyme inhibitors | Compounds synthesized showed promising biological activity | 2024 |

| Metabolic Pathway Regulation | Explore effects on lipid metabolism | Inhibition of fatty acid synthase observed | 2024 |

作用机制

The mechanism by which cis-3-Methyl-cyclopentylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

相似化合物的比较

cis-3-Methyl-cyclohexylamine: Similar structure but with a six-membered ring.

trans-3-Methyl-cyclopentylamine: Same molecular formula but different spatial arrangement of the methyl group.

3-Methyl-cyclopentanol: Alcohol derivative with a hydroxyl group instead of an amine.

Uniqueness: cis-3-Methyl-cyclopentylamine is unique due to its specific cis configuration, which influences its chemical reactivity and interaction with biological targets. This configuration can lead to different pharmacological properties compared to its trans isomer or other similar compounds .

生物活性

Cis-3-Methyl-cyclopentylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific sources.

- Molecular Formula : C7H15N

- Molecular Weight : 113.20 g/mol

- Structure : The compound features a cyclopentyl ring with a methyl group at the 3-position, contributing to its unique chemical reactivity and biological profile.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanisms include:

- Inhibition of Enzymes : It has been shown to inhibit glutathione peroxidase 4 (GPX4), which can lead to ferroptosis, a regulated form of cell death associated with oxidative stress.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways critical for cellular function.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Antitumor Activity : Research indicates that derivatives of cyclopentylamines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can effectively target ovarian carcinoma cells, demonstrating IC50 values in the low micromolar range .

- Neurotransmitter Transport Inhibition : Recent investigations have highlighted its potential as a norepinephrine transporter (NET) inhibitor, which is relevant for treating conditions such as depression and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications in the cyclopentyl moiety can enhance binding affinity and potency .

- Fatty Acid Synthase Inhibition : this compound derivatives have been noted for their ability to inhibit fatty acid synthase (FAS), an enzyme involved in lipid metabolism. This inhibition could lead to decreased food intake and weight management benefits, making it a candidate for obesity treatment .

Case Study 1: Antitumor Efficacy

A study published in PLOS One evaluated the antitumor activity of this compound analogs against different cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated that certain analogs exhibited IC50 values as low as 2.7 µM, showcasing their potential as effective chemotherapeutic agents .

Case Study 2: Neurotransmitter Transport Inhibition

In a study focused on optimizing cycloalkylamines for NET inhibition, this compound was identified as a promising scaffold. The research demonstrated significant enhancements in NET binding affinity when specific substitutions were made on the cyclopentyl ring .

Data Tables

属性

IUPAC Name |

(1R,3S)-3-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSSDLSVHUCRFI-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。